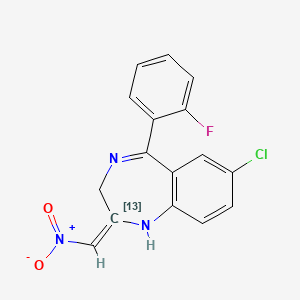
(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate is a complex organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structural features, including a benzyl group, a tert-butyl group, and a methyl group attached to the diazepane ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through the reaction of diamines with diesters under acidic or basic conditions.
Introduction of Substituents: The benzyl, tert-butyl, and methyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Stereochemical Control: The (S)-configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
®-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate: The enantiomer of the compound with the opposite stereochemistry.
1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate: The racemic mixture containing both (S)- and ®-enantiomers.
4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate: A similar compound lacking the benzyl group.
Uniqueness
(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C19H28N2O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
1-O-benzyl 4-O-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-15-13-20(17(22)25-19(2,3)4)11-8-12-21(15)18(23)24-14-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-/m0/s1 |
InChIキー |
RKKDVFVHKGFBRD-HNNXBMFYSA-N |
異性体SMILES |
C[C@H]1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
正規SMILES |
CC1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



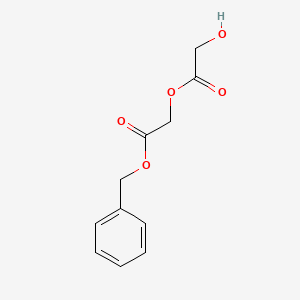
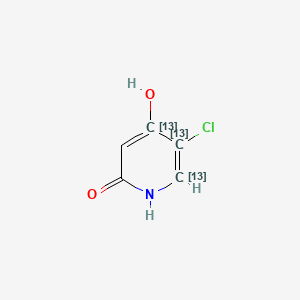
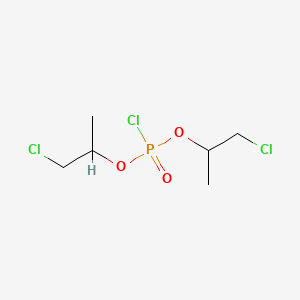
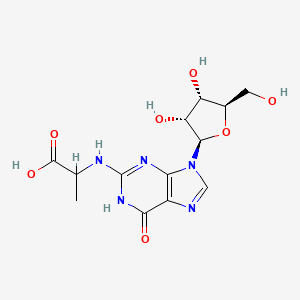
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
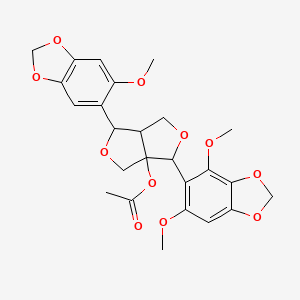
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)


